5-bromo-1-(cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide
CAS No.:
Cat. No.: VC16549539
Molecular Formula: C12H19BrN2O2S
Molecular Weight: 335.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19BrN2O2S |
|---|---|
| Molecular Weight | 335.26 g/mol |
| IUPAC Name | 5-bromo-1-(cyclohexylmethyl)-2-methylpyrrole-3-sulfonamide |
| Standard InChI | InChI=1S/C12H19BrN2O2S/c1-9-11(18(14,16)17)7-12(13)15(9)8-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H2,14,16,17) |
| Standard InChI Key | CXSXVKXIDOJYAK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(N1CC2CCCCC2)Br)S(=O)(=O)N |
Introduction
Synthesis
The synthesis of such a compound typically involves several steps, starting with the formation of the pyrrole ring. This can be achieved through various methods, such as the Knorr synthesis or the Paal-Knorr synthesis. Once the pyrrole core is established, the introduction of the bromine atom, methyl group, cyclohexylmethyl group, and sulfonamide group can be accomplished through specific chemical reactions.
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Pyrrole Ring Formation: The Knorr synthesis involves the reaction of aminoketones with aldehydes or ketones to form pyrroles.
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Bromination: The introduction of a bromine atom can be achieved using brominating agents like N-bromosuccinimide (NBS).
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Alkylation: The addition of the cyclohexylmethyl group can be done through alkylation reactions using alkyl halides.
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Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrrole with a sulfonyl chloride.
Potential Applications
Pyrrole derivatives and sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Sulfonamides, in particular, are well-known for their use as antibiotics.
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Sulfonamides are used as antibiotics by inhibiting folic acid synthesis in bacteria. |
| Anti-inflammatory Activity | Some pyrrole derivatives have shown anti-inflammatory properties. |
| Anticancer Activity | Certain pyrrole compounds exhibit anticancer effects through various mechanisms. |
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